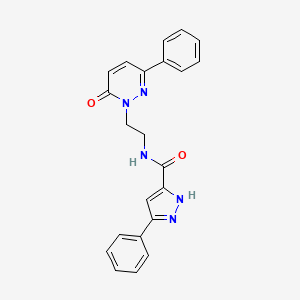

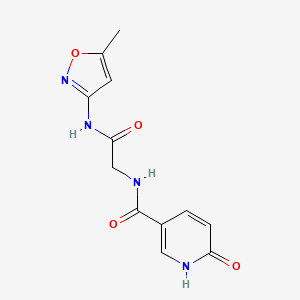

N-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has been reported, indicating a methodological approach towards creating substituted acetamides with potential antimicrobial activity.Molecular Structure Analysis

While specific studies on the molecular structure analysis of this compound are scarce, research on related compounds provides insights into the structural determinants critical for their biological activity and chemical reactivity.Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various chemical oxidation processes, demonstrating the compound’s susceptibility to oxidation at specific sites leading to the formation of diverse products .Physical And Chemical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. The chemical properties of similar compounds, such as acidity and basicity, can be inferred from studies on similar compounds.Aplicaciones Científicas De Investigación

Polymorphism Studies and Crystal Engineering

Polymorphism refers to the ability of a compound to exist in multiple crystalline forms. In the case of N1,N3-bis(5-methylisoxazol-3-yl)malonamide, researchers have investigated its supramolecular structures and crystallization mechanisms . The compound can adopt three distinct forms: two polymorphic forms and one solvate. An in-depth analysis of interactions and energy content revealed that the presence of dimethyl sulfoxide (DMSO) influenced the formation of these forms. Understanding polymorphism is crucial for drug development, as different crystal forms can exhibit varying solubility, stability, and bioavailability.

Synthesis of Isoxazoles

Isoxazoles are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in the ring. Researchers have explored various synthetic methods to prepare isoxazoles, including those involving N1,N3-bis(5-methylisoxazol-3-yl)malonamide. These methods contribute to the development of new pharmaceuticals, agrochemicals, and materials . The central carbon in the molecule allows flexibility, leading to the formation of multiple polymorphic forms.

Drug Design and Hybrid Molecules

N1,N3-bis(5-methylisoxazol-3-yl)malonamide can serve as a building block for designing hybrid molecules with potential pharmacological activities. Researchers have modified its structure by attaching other functional groups, creating drug hybrids. For instance, by modifying the free amino groups, drug hybrids were designed using compounds like 4-aminoantipyrine, sulfamethoxazole, pyrazinamide, and isoniazid . These hybrids may exhibit enhanced biological properties or novel therapeutic effects.

Safety and Hazards

Direcciones Futuras

Future research could focus on exploring the potential applications of this compound in various fields, such as medicine or materials science. Additionally, further studies could investigate the compound’s physical and chemical properties, its reactivity under different conditions, and its potential biological activities .

Mecanismo De Acción

Target of Action

It is known that compounds with an isoxazole ring, such as 5-methylisoxazole, have a wide spectrum of biological activities and therapeutic potential . They have been found to exhibit prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Mode of Action

The presence of the isoxazole ring and its substitutions are known to impart different activities . The compound’s interaction with its targets likely involves the formation of bonds and interactions at the molecular level, leading to changes in the target’s function or structure.

Biochemical Pathways

Compounds with an isoxazole ring are known to interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

Given the wide range of biological activities associated with isoxazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Propiedades

IUPAC Name |

N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-7-4-9(16-20-7)15-11(18)6-14-12(19)8-2-3-10(17)13-5-8/h2-5H,6H2,1H3,(H,13,17)(H,14,19)(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXADZRDFAIRSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CNC(=O)C2=CNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2455013.png)

![4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2455015.png)

![N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2455016.png)

![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2455018.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2455021.png)

![Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate](/img/structure/B2455026.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2455027.png)

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2455030.png)